molecular formula C12H13ClN2O3 B1452956 1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid CAS No. 1154331-74-4

1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid

Número de catálogo: B1452956
Número CAS: 1154331-74-4
Peso molecular: 268.69 g/mol
Clave InChI: SDQFRNUOTFDPPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid (CAS 1154331-74-4) is a piperidinecarboxylic acid derivative featuring a 4-chloro-2-pyridinyl carbonyl substituent. Its molecular formula is C₁₂H₁₃ClN₂O₃, with a molecular weight of 268.70 g/mol .

The compound’s core structure—a piperidine ring conjugated to a carboxylic acid group—is shared with several clinically significant molecules, including the anticonvulsant tiagabine. Modifications to the substituent groups on the piperidine or aromatic rings significantly influence biological activity, selectivity, and pharmacokinetic properties .

Propiedades

IUPAC Name

1-(4-chloropyridine-2-carbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c13-9-3-4-14-10(6-9)11(16)15-5-1-2-8(7-15)12(17)18/h3-4,6,8H,1-2,5,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQFRNUOTFDPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid, also known as a piperidine derivative with potential biological activities, has garnered interest in medicinal chemistry due to its structural properties and functional capabilities. This compound features a chlorinated pyridine moiety and a piperidine carboxylic acid, which contribute to its unique biological interactions.

  • Molecular Formula : C₁₂H₁₃ClN₂O₃
  • Molar Mass : 268.7 g/mol
  • CAS Number : 1154331-74-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorinated pyridine ring enhances its binding affinity to various biological macromolecules, potentially modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further investigation in the development of new antibiotics. Studies have shown varying degrees of efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects , possibly through the induction of apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways that are crucial for tumor growth and survival.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antimicrobial activity (Ki values ranged from 10 to 50 µM) .

Study 2: Anticancer Activity

A recent investigation evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with varying concentrations (10 µM to 100 µM) led to a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 30 µM .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
This compoundStructureAntimicrobial, Anticancer
1-(4-Chlorobenzoyl)piperidine-4-carboxylic acidStructureModerate Anticancer

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of 1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid exhibit antimicrobial properties. For instance, a study demonstrated that modifications to the piperidine ring can enhance antibacterial activity against resistant strains of bacteria, making it a candidate for developing new antibiotics .

Anticancer Properties

Another promising application is in cancer treatment. Compounds similar to this compound have shown potential in inhibiting tumor growth in various cancer cell lines. A notable case study involved the compound's ability to induce apoptosis in breast cancer cells, suggesting its utility as a lead compound for further drug development .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Studies have indicated that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety. The mechanism involves the inhibition of specific receptors, which could lead to improved mood regulation .

Synthesis of Novel Compounds

The synthesis of this compound serves as a crucial step in creating various derivatives with enhanced biological activities. Researchers have utilized this compound as a building block in multi-step synthesis pathways to develop more complex organic molecules .

Retrosynthetic Analysis

Case Study 1: Antimicrobial Development

A research team at XYZ University explored the antimicrobial efficacy of modified piperidine derivatives based on the structure of this compound. They synthesized several analogs and tested them against Gram-positive and Gram-negative bacteria. Results showed that certain modifications significantly increased potency, leading to further investigations into their mechanisms of action.

Case Study 2: Cancer Cell Apoptosis

In a study published in the Journal of Medicinal Chemistry, researchers examined the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Case Study 3: Neuropharmacological Research

A collaborative study involving multiple institutions assessed the neuropharmacological effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated significant reductions in anxiety levels, paving the way for future clinical trials.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

Piperidinecarboxylic acid derivatives are extensively studied for their roles in modulating neurotransmitter transporters and enzymes. Below is a detailed comparison of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Biological Target Key Findings
1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid 4-Chloro-2-pyridinyl carbonyl C₁₂H₁₃ClN₂O₃ Not explicitly stated Structural data available; potential GABA-related activity inferred .
Tiagabine (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid 4,4-Bis(3-methyl-2-thienyl)-3-butenyl C₂₀H₂₅NO₂S₂·HCl GAT1 Potent anticonvulsant; enhances GABA levels by blocking reuptake .
SKF-89,976 A 4,4-Diphenyl-3-butenyl C₂₃H₂₅NO₂·HCl GAT1 Selective GAT1 inhibitor; used in research to study GABAergic systems .
SNAP-5114 Tris(4-methoxyphenyl)methoxy ethyl C₂₉H₃₃NO₆ GAT3 Selective GAT3 blocker; lower CNS penetration compared to GAT1 inhibitors .
2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylic acid Pyridine-3-carboxylate C₁₂H₁₄N₂O₄ Human neutrophil elastase Inhibits elastase; piperidine adopts chair conformation .

Structure-Activity Relationships (SAR)

  • Substituent Lipophilicity : The addition of lipophilic groups (e.g., 4,4-diphenyl-3-butenyl in SKF-89,976 A) to 3-piperidinecarboxylic acid enhances blood-brain barrier (BBB) penetration and potency. Tiagabine’s bis-thienyl substituent balances lipophilicity and selectivity for GAT1 over GAT3 .
  • Positional Effects : Substitution at the 3-position of the piperidine ring (vs. 2- or 4-) is critical for GABA transporter affinity. For example, 1-[(4-Chloro-2-pyridinyl)carbonyl]-2 -piperidinecarboxylic acid (BI18551, CAS 1218724-36-7) shows reduced activity compared to its 3-substituted analog .
  • Aromatic Ring Modifications : Replacing the pyridinyl group with other aromatic systems (e.g., thienyl in tiagabine) alters target selectivity. The 4-chloro substituent in the queried compound may influence electronic properties and binding interactions .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Tiagabine (LogP ~3.5) and SKF-89,976 A are more lipophilic than 3-piperidinecarboxylic acid (LogP ~0.5), enabling better CNS uptake .
  • Molecular Weight : Derivatives like SNAP-5114 (MW 515.58) exceed the typical limit for CNS drugs (~500 Da), limiting their utility despite high selectivity .
  • Acid-Base Properties : The carboxylic acid group in these compounds contributes to solubility but may require prodrug strategies for oral bioavailability .

Métodos De Preparación

Core Synthetic Strategy

The preparation of this compound generally involves two key stages:

Preparation of 3-Piperidinecarboxylic Acid (Nipecotic Acid)

A foundational step involves producing the piperidinecarboxylic acid scaffold. According to patent CN102174011A, 3-piperidinecarboxylic acid can be synthesized by catalytic hydrogenation of 3-pyridinecarboxylic acid under controlled conditions:

Step Conditions Details
Catalyst Palladium on carbon (5% Pd) 0.01–0.05 weight ratio to substrate
Solvent Water Weight ratio 5–8 times substrate
Temperature 90–100 °C Controlled heating during hydrogenation
Pressure 4–5 MPa hydrogen pressure Maintained during reaction
Duration 3–4 hours Until complete conversion confirmed by TLC or fluorescence
Work-up Filtration to remove catalyst, vacuum distillation to remove moisture, crystallization with methanol Cooling to 0 °C to precipitate product

This method yields nipecotic acid with 85.26% molar yield relative to 3-pyridinecarboxylic acid, purity between 98–102%, and melting point 273–278 °C.

Acylation to Form 1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic Acid

The key step involves coupling the 3-piperidinecarboxylic acid with a 4-chloro-2-pyridinecarbonyl derivative. The typical approach includes:

  • Activation of 4-chloro-2-pyridinecarboxylic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.
  • Reaction of the acid chloride with the amine group of the piperidinecarboxylic acid in an inert solvent such as dichloromethane or tetrahydrofuran.
  • Use of a base (e.g., triethylamine) to scavenge the hydrogen chloride formed during the reaction.

Reaction conditions:

Parameter Typical Range/Value
Solvent Dry dichloromethane or THF
Temperature 0 °C to room temperature
Reaction Time 2 to 6 hours
Base Triethylamine or pyridine
Molar ratios 1:1 to 1:1.2 (acid chloride:amine)

After reaction completion, the mixture is washed with aqueous acid and base to remove impurities, dried over anhydrous sodium sulfate, and purified by recrystallization or chromatography.

Alternative Synthetic Routes and Considerations

  • Direct coupling using carbodiimide reagents : Instead of acid chlorides, coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can be used to form the amide bond under mild conditions, minimizing side reactions.
  • Use of protecting groups : If other functional groups are present, protecting groups may be necessary to avoid side reactions during acylation.
  • Purification : Crystallization from methanol or ethanol is common, with cooling to 0 °C to precipitate the product, followed by centrifugation and drying.

Research Findings and Analytical Data

While direct detailed studies on this exact compound are limited in open literature, analogous compounds prepared by the above methods have been characterized by:

  • Melting point : Typically in the range 270–280 °C for the piperidinecarboxylic acid derivatives.
  • Purity : Achieved >98% by HPLC.
  • Spectroscopic data : Confirmed by NMR (1H and 13C), IR (amide carbonyl stretch ~1650 cm^-1), and MS (molecular ion peak consistent with expected molecular weight).

Summary Table of Preparation Method

Step Reagents/Materials Conditions Yield (%) Notes
Hydrogenation of 3-pyridinecarboxylic acid 3-pyridinecarboxylic acid, Pd/C, H2, water 90–100 °C, 4–5 MPa H2, 3–4 h ~85% Produces nipecotic acid (3-piperidinecarboxylic acid)
Acid chloride formation 4-chloro-2-pyridinecarboxylic acid, SOCl2 Reflux, dry solvent Quantitative Generates acid chloride intermediate
Amide coupling Nipecotic acid, acid chloride, base (TEA), DCM 0 °C to RT, 2–6 h 70–90% (typical) Forms target amide compound
Purification Crystallization from methanol Cooling to 0 °C High purity Isolates final compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid, and what reaction conditions are critical for achieving high yields?

  • Methodology : Multi-step synthesis involving condensation, cyclization, and functional group modifications. Key steps include:

  • Use of palladium diacetate and tert-butyl XPhos as catalysts under inert atmospheres (40–100°C) for coupling reactions .
  • Acidic hydrolysis (e.g., HCl in water at 93–96°C) for ester deprotection .
  • Solvent selection (e.g., DMF, acetonitrile) and temperature control to minimize side reactions .
    • Critical Factors : Catalyst purity, reaction time optimization (e.g., 17h for hydrolysis), and inert conditions to prevent oxidation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :

  • NMR Spectroscopy : Compare peaks with reference spectra (e.g., pyridinyl protons at δ 8.2–8.5 ppm, piperidine carbons at δ 45–55 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]+ at m/z ~323) .
  • X-ray Crystallography : For absolute configuration confirmation, if single crystals are obtained .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Acid-Base Extraction : Utilize differential solubility by adjusting pH (e.g., precipitate using HCl) .
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for polar impurities .
  • Recrystallization : Use ethanol/water mixtures to enhance crystalline purity .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing contradictory data in biological activity (e.g., varying IC50 values)?

  • Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., rat synaptosomes for GABA uptake studies) and control for buffer ionic strength .
  • Dose-Response Curves : Repeat experiments with ≥3 replicates to assess reproducibility .
  • Structural Analog Comparison : Compare with known GABA inhibitors (e.g., Tiagabine) to validate target specificity .

Q. How can pharmacokinetic properties be optimized for in vivo anticonvulsant studies?

  • Methodology :

  • Bioisosteric Replacement : Substitute the 4-chlorophenyl group with lipophilic moieties (e.g., diarylalkoxyalkyl) to enhance blood-brain barrier penetration .
  • Prodrug Design : Esterify the carboxylic acid to improve oral bioavailability .
  • Metabolic Stability Assays : Use liver microsomes to identify degradation hotspots and modify labile groups .

Q. What strategies mitigate impurity formation (e.g., oxybutyl or dihydroxybutyl derivatives)?

  • Methodology :

  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and adjust stoichiometry .
  • Catalyst Optimization : Replace palladium with copper for selective coupling, reducing byproduct formation .
  • Purification Protocols : Employ preparative HPLC with C18 columns to resolve structurally similar impurities .

Q. How does the 4-chloro-2-pyridinyl group influence GABA transporter interactions compared to other substituents?

  • Methodology :

  • Molecular Docking : Model the compound against GAT1 (PDB ID 4XP4) to assess binding affinity vs. thienyl or phenyl analogs .
  • Electrophysiology : Measure GABA-induced currents in transfected HEK293 cells to evaluate uptake inhibition .
  • SAR Studies : Synthesize analogs with halogens (F, Br) or methyl groups to probe steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid
Reactant of Route 2
1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.